REACTION_CXSMILES
|
[CH:1]1([CH2:7][CH:8]=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:10]([Mg]Br)=[CH2:11].[Mg].C(Br)=C.[Cl-].[NH4+]>O.C1COCC1>[CH:1]1([CH2:7][CH:8]([OH:9])[CH:10]=[CH2:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:4.5|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)CC=O
|
Name
|
|
Quantity
|
900 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
66.3 g
|
Type
|
reactant
|
Smiles
|
C(=C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
the whole is stirred for 30 minutes at -20°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture is extracted three times with 1 liter of ether each time
|
Type
|
WASH
|
Details
|
washed three times with 500 ml of brine each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation in a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled at 50°/0.1 mbar
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |